
1-(4-Iodophenyl)-4-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)-4-methylimidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Iodophenyl)-4-methylimidazole can be achieved through several synthetic routes. One common method involves the reaction of 4-iodoaniline with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(4-Iodophenyl)-4-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling or the Sonogashira coupling. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides. This reaction typically requires oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the imidazole ring. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield imidazole N-oxides.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-4-methylimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving imidazole-containing compounds.
Medicine: Research has explored its potential as an antimicrobial agent and its role in the development of new therapeutic drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the imidazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodophenyl)-4-methylimidazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-4-methylimidazole: Similar structure but with a bromine atom instead of iodine. It has different reactivity and biological activity due to the difference in halogen size and electronegativity.
1-(4-Chlorophenyl)-4-methylimidazole: Contains a chlorine atom, which also affects its chemical properties and applications.
1-(4-Fluorophenyl)-4-methylimidazole: The fluorine atom provides unique properties, such as increased metabolic stability and different binding affinities.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs.
Eigenschaften
Molekularformel |
C10H9IN2 |
|---|---|
Molekulargewicht |
284.10 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-4-methylimidazole |
InChI |
InChI=1S/C10H9IN2/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 |
InChI-Schlüssel |
CRZPXCRREVGUEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)
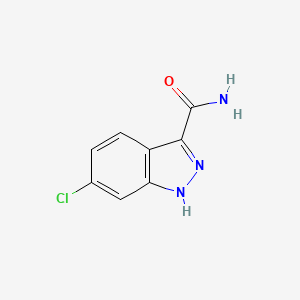
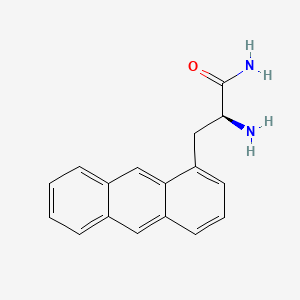
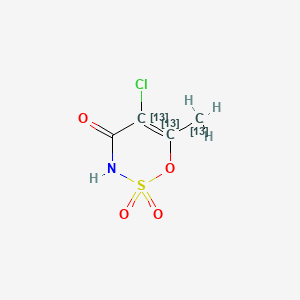
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)
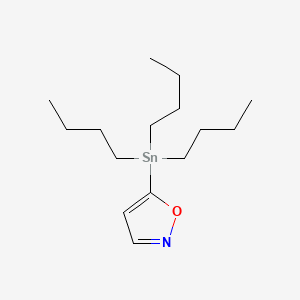


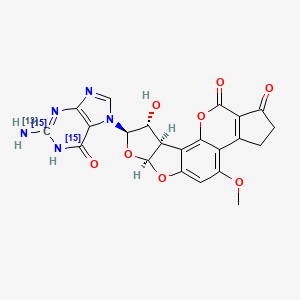
![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
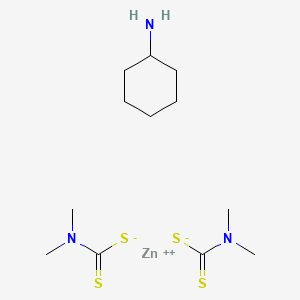
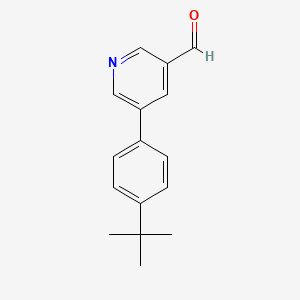
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
